1-Cyclopropylpiperidine-4-carboxamide
Description
1-Cyclopropylpiperidine-4-carboxamide is a piperidine derivative characterized by a cyclopropyl substituent at the 1-position and a carboxamide group at the 4-position of the piperidine ring (IUPAC name: 1-(cyclopropylcarbonyl)-4-piperidinecarboxamide) . Its molecular formula is C₁₀H₁₆N₂O₂, with a molecular weight of 196.25 g/mol. The compound’s structural uniqueness lies in the strained cyclopropyl ring, which may confer specific electronic and steric properties, and the carboxamide group, which enhances metabolic stability compared to esters or carboxylic acids.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-cyclopropylpiperidine-4-carboxamide |
InChI |
InChI=1S/C9H16N2O/c10-9(12)7-3-5-11(6-4-7)8-1-2-8/h7-8H,1-6H2,(H2,10,12) |
InChI Key |
QSNPBXIONMVWOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(CC2)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural and physicochemical properties of 1-cyclopropylpiperidine-4-carboxamide with its analogs:
Key Observations:
- Functional Groups : Carboxamide derivatives (e.g., target compound, Cyclopropylfentanyl) exhibit superior metabolic stability compared to esters (e.g., ethoxycarbonyl in ) or carboxylic acids .
- Substituent Effects: The cyclopropyl group in the target compound provides a rigid, non-aromatic hydrophobic moiety, contrasting with the isopropyl group in , which offers less steric hindrance . Benzyl or phenethyl substituents (e.g., , Cyclopropylfentanyl) increase lipophilicity, enhancing blood-brain barrier penetration but raising toxicity risks .
Metabolic Stability:
- The carboxamide group in this compound resists hydrolysis by esterases, unlike esters (e.g., 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid in ) . This property is critical for oral bioavailability.
Solubility and Absorption:
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